![molecular formula C14H11ClN2O7 B12569375 Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate CAS No. 201735-85-5](/img/structure/B12569375.png)
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methyl group at the 5-position and a nitrophenyl group at the 2-position. The perchlorate anion is associated with the pyridinium cation, contributing to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This process can be initiated by the phenacylation of 2-pyridones, followed by cyclization in the presence of mineral acids . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alkoxides, leading to the formation of functionalized indolizines.
Cyclization: In acidic media, the compound can undergo cyclization to form aza[3.3.2]cyclazines.
Oxidation and Reduction: The compound is prone to oxidation, especially in the presence of air, and can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Ammonia, hydrazine, and secondary amines are commonly used in reactions with this compound.
Acids: Mineral acids are often employed to facilitate cyclization reactions.
Major Products Formed
Indolizines: Formed through nucleophilic substitution reactions.
Aza[3.3.2]cyclazines: Resulting from cyclization in acidic media.
Imidazo[1,2-a]pyridines: Produced in reactions with ammonia.
Scientific Research Applications
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing nitrophenyl group and the electron-donating methyl group, which modulate its chemical behavior. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[3,2-a]pyridines: Share a similar core structure but differ in substituent groups.
Indolizines: Formed from the reaction of Oxazolo[3,2-a]pyridinium salts with nucleophiles.
Cyclazines: Result from the cyclization of Oxazolo[3,2-a]pyridinium compounds in acidic media.
Uniqueness
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate is unique due to its specific substituent groups, which confer distinct reactivity and stability. The presence of the nitrophenyl group enhances its electron-withdrawing capacity, making it more reactive towards nucleophiles compared to other similar compounds .
Properties
CAS No. |
201735-85-5 |
|---|---|
Molecular Formula |
C14H11ClN2O7 |
Molecular Weight |
354.70 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H11N2O3.ClHO4/c1-10-3-2-4-14-15(10)9-13(19-14)11-5-7-12(8-6-11)16(17)18;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZDOXWCXOZJFOQV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+]2C=C(OC2=CC=C1)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
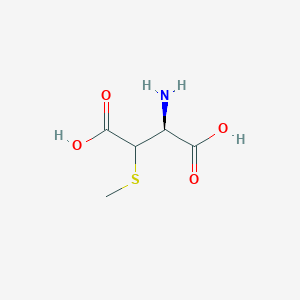

![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)
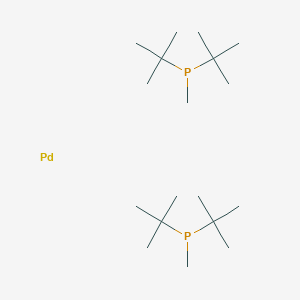
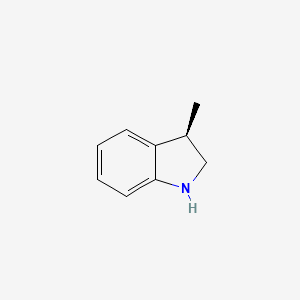

![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

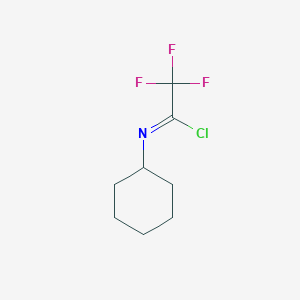
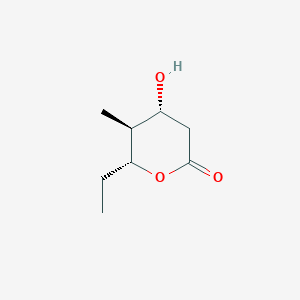
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
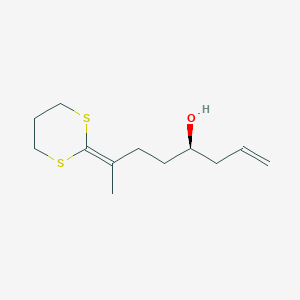
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
